molecular formula C6HClF5NO2S B15325622 2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid

2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid

Cat. No.: B15325622
M. Wt: 281.59 g/mol
InChI Key: FCZFDHBKTOGOPO-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a fluorinated thiazole derivative characterized by a trifluoromethyl group at position 2, a chlorine atom at position 5, and a 2,2-difluoroacetic acid moiety at position 4 of the thiazole ring. This compound exhibits a molecular formula of C₆HClF₅NO₂S and a molecular weight of ~281.52 g/mol. The presence of multiple fluorine and chlorine atoms enhances its electron-withdrawing properties, making it a candidate for applications in medicinal chemistry and agrochemical research, particularly in optimizing pharmacokinetic profiles such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C6HClF5NO2S

Molecular Weight

281.59 g/mol

IUPAC Name

2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

InChI

InChI=1S/C6HClF5NO2S/c7-2-1(5(8,9)4(14)15)13-3(16-2)6(10,11)12/h(H,14,15)

InChI Key

FCZFDHBKTOGOPO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)C(F)(F)F)Cl)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.

    Attachment of the Difluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, while the difluoroacetic acid moiety contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound is compared to structurally related thiazole derivatives to highlight the impact of substituents on physicochemical and biological properties.

Table 1: Comparative Analysis of Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Positions) Key Features
Target Compound C₆HClF₅NO₂S ~281.52 2-CF₃, 4-CF₂COOH, 5-Cl Direct CF₃ on thiazole; highly acidic CF₂COOH group; Cl enhances reactivity
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₃H₁₀F₃NO₂S 301.28 2-(3-CF₃Ph), 4-CH₂COOH, 5-Me Bulky phenyl group; standard acetic acid moiety; higher lipophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... thiazole (Compound 4) C₂₄H₁₇ClF₂N₆S 494.99 Complex triazole-pyrazole-thiazole hybrid Isostructural crystal packing; planar conformation with perpendicular aryl

Functional Group and Property Analysis

Acidity: The target compound’s 2,2-difluoroacetic acid group (CF₂COOH) exhibits significantly higher acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs like the CH₂COOH group in the compound (pKa ~4.7). This enhances solubility in polar solvents and may improve binding to charged biological targets .

Lipophilicity : The trifluoromethyl group directly attached to the thiazole ring (target compound) reduces steric hindrance compared to the phenyl-substituted analog in , which has a higher molecular weight (301.28 vs. 281.52) and logP due to the aromatic ring .

Crystallographic Behavior: Isostructural compounds in demonstrate planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s unknown crystal structure but suggests that halogen substituents (Cl, F) influence packing efficiency and stability .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-[5-chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise synthesis : Begin with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetyl chloride) under reflux in dioxane or acetic acid .
  • Functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. The difluoroacetic acid moiety is typically appended through ester hydrolysis or coupling reactions .
  • Optimization : Yield improvements (e.g., >80%) require precise temperature control (20–25°C for chloroacetyl chloride addition) and solvent selection (e.g., ethanol-DMF mixtures for recrystallization) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection to assess purity (>95%) and identify degradation products (e.g., API decomposition in solvent streams) .
  • Spectroscopy : IR spectrophotometry verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety), while NMR confirms regiochemistry (e.g., thiazole proton shifts at δ 7–8 ppm) .
  • Mass balance : Ensure total content of the main compound and impurities equals 100% via gravimetric analysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Electronic effects : The electron-withdrawing trifluoromethyl and chloro groups activate the thiazole ring toward nucleophilic attack at the 4-position, as shown by DFT calculations in related thiazoles .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates. For example, triethylamine acts as a base to deprotonate intermediates during chloroacetyl chloride coupling .
  • Side reactions : Competing hydrolysis of the acetic acid ester can occur under acidic conditions, requiring pH stabilization (e.g., sodium acetate buffer) .

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) impact biological activity or physicochemical properties?

Methodological Answer:

  • SAR studies : Replace the trifluoromethyl group with methyl or phenyl groups to assess antimicrobial activity. For example, 2-aminothiazole derivatives with chloro substituents show enhanced antifungal activity .
  • LogP calculations : Use software like MarvinSketch to predict hydrophobicity. The difluoroacetic acid group increases solubility (cLogP ~1.5) compared to non-polar analogs (cLogP ~3.0) .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures >200°C, critical for formulation studies .

Q. How should researchers address conflicting data in degradation studies (e.g., API vs. free acid quantification)?

Methodological Answer:

  • Analytical validation : Compare HPLC retention times and mass spectra of the API and its acid form. For example, the free acid may elute earlier due to higher polarity .
  • pH-dependent stability : Conduct accelerated degradation studies at pH 1–13. The compound is prone to hydrolysis at pH >10, generating 2,2-difluoroacetic acid as a major degradant .
  • Quantitative NMR : Use ¹⁹F NMR to resolve overlapping signals from trifluoromethyl and difluoro groups, enabling precise quantification .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR), leveraging the thiazole’s ATP-binding site affinity .
  • Enzyme kinetics : Fit data to Michaelis-Menten models to determine inhibition type (e.g., competitive vs. non-competitive). For example, Lineweaver-Burk plots may reveal binding at allosteric sites .
  • Control compounds : Include 2-aminothiazole derivatives as benchmarks to contextualize activity .

Q. How can computational tools predict this compound’s environmental fate or toxicity?

Methodological Answer:

  • QSAR models : Apply EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
  • Molecular docking : Use AutoDock Vina to simulate binding to eco-relevant targets (e.g., acetylcholinesterase in aquatic organisms) .
  • ToxCast data : Cross-reference with PubChem CID 2577541 to identify potential endocrine-disruption flags .

Notes on Evidence-Based Rigor

  • Contradictions : and report differing decomposition pathways; cross-validation via TGA/MS is recommended.
  • Ethical compliance : Adhere to FDA guidelines for non-medical use and avoid human/animal exposure .

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